molecular formula C5H10O B1329561 Allyl ethyl ether CAS No. 557-31-3

Allyl ethyl ether

Cat. No. B1329561
CAS RN: 557-31-3
M. Wt: 86.13 g/mol
InChI Key: OJPSFJLSZZTSDF-UHFFFAOYSA-N
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Description

Allyl ethyl ether (AEE) is a type of unsaturated ether that is a volatile organic compound (VOC). It is characterized by the presence of an allyl group (a vinyl group adjacent to a methylene) and an ethyl group attached to the same oxygen atom. AEE is used in various chemical syntheses and has been studied for its reactivity and physical properties .

Synthesis Analysis

The synthesis of allyl ethers, including AEE, can be achieved through several methods. One efficient approach is the Kocienski-Julia olefination reaction, which provides a short and efficient synthesis of allylic ethers with good to excellent yields and high (E)-selectivity . Another method involves the use of ultrasound-assisted synthesis, which significantly reduces the reaction time for producing allyl ethers like allyl 1-naphthyl ether, which can be related to the synthesis of AEE . Additionally, allyl ethyl carbonate in the presence of palladium (0) has been used for the one-step conversion of alcohols into allyl ethers under neutral conditions, which could be applicable to the synthesis of AEE .

Molecular Structure Analysis

The molecular structure of AEE can be analyzed through various spectroscopic techniques. For instance, the INADEQUATE NMR method has been used to confirm the structure of polymers derived from allyl ethers, which could also be applied to determine the structure of AEE . The UV and IR absorption cross sections of AEE have been reported, which are essential for understanding its molecular structure and its interaction with light .

Chemical Reactions Analysis

AEE undergoes various chemical reactions due to its unsaturated ether structure. It has been found to react with OH radicals in the atmosphere, with specific rate coefficients determined as a function of temperature . The cyclopolymerization of allyl ethers has been observed, indicating that AEE could potentially participate in similar polymerization reactions to form cyclic structures . Furthermore, allyl ethers can be used as plasticizing and crosslinkable side groups in polymer electrolytes, suggesting that AEE could also be utilized in such applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of AEE have been studied, particularly in the context of its atmospheric degradation. The estimated atmospheric lifetimes of AEE are relatively short, and its global warming potential is calculated to be almost zero . The thermal behavior of polymers containing allyl ether groups has been analyzed, which could provide insights into the physical properties of AEE . Additionally, the introduction of allyl ether groups into liquid crystals has been shown to affect their transition temperatures and physical properties, which could be relevant to the properties of AEE .

Scientific Research Applications

Conformational Preferences Study

  • Scientific Field : Chemical Physics
  • Application Summary : The conformational energy landscapes of Allyl ethyl ether (AEE) were investigated .
  • Methods of Application : Fourier transform microwave spectroscopy in the frequency range of 5–23 GHz aided by density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations were used .
  • Results : The experimental rotational spectrum of AEE was dominated by transitions arising from its three lowest energy conformers, which differ in the arrangement of the allyl side chain .

Ether Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .
  • Methods of Application : A good number of homogeneous Bronsted acids and Lewis acid based transition metals have also been reported as catalysts in the etherification of alcohols .
  • Results : The above mentioned pathway has exhibited some drawbacks including their deactivation through decomposition caused by the water formed during the course of the reaction .

Production of Fine Chemicals

  • Scientific Field : Chemical Engineering
  • Application Summary : Etherification using allyl alcohol to produce allyl ether via dehydration is a fundamental technique for producing fine chemicals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Hydrogen Abstraction Reactions Study

  • Scientific Field : Physical Chemistry
  • Application Summary : Allyl ether monomers had much higher reactivity than other allyl monomers in the suspension photopolymerization initiated by Type I photoinitiator . The hydrogen abstraction reaction (HAR) is the initial step of cyclization .
  • Methods of Application : The influence of solvents effect was clarified by exploring the hydrogen abstraction reaction in different solvents (methanol, water and DMSO) by quantum chemistry for geometry and energy .
  • Results : The findings were combined with the distortion model and transition state theory . The Eckart’s correction allowed to examine the driving factors of the hydrogen abstraction reaction tunnels and these reactions constant rates are determined in the range of 500–2500 K depending on the modified Arrhenius form in different solvents effect .

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
  • Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
  • Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Ether Synthesis in Aqueous Micellar Solution

  • Scientific Field : Green Chemistry
  • Application Summary : Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Allyl ethyl ether is extremely flammable and poses a risk of ignition . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

Future Directions

The future directions of Allyl ethyl ether research could involve further exploration of its conformational preferences , as well as its potential applications in various organic reactions . The use of aqueous micellar solution as a reaction medium for synthesizing several organic compounds, including ethers like Allyl ethyl ether, is a new direction of study, as they are simple, efficient, economical, and environmentally friendly .

properties

IUPAC Name

3-ethoxyprop-1-ene
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InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3
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InChI Key

OJPSFJLSZZTSDF-UHFFFAOYSA-N
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Canonical SMILES

CCOCC=C
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Molecular Formula

C5H10O
Record name ALLYL ETHYL ETHER
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DSSTOX Substance ID

DTXSID4060319
Record name 3-Ethoxy-1-propene
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Molecular Weight

86.13 g/mol
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Physical Description

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index]
Record name ALLYL ETHYL ETHER
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Flash Point

less than -19 °F (NFPA, 2010)
Record name ALLYL ETHYL ETHER
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Vapor Pressure

153.0 [mmHg]
Record name Allyl ethyl ether
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Product Name

Allyl ethyl ether

CAS RN

557-31-3
Record name ALLYL ETHYL ETHER
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Record name 3-Ethoxy-1-propene
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Record name 1-Propene, 3-ethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
T Poonia, J van Wijngaarden - The Journal of Chemical Physics, 2023 - pubs.aip.org
The conformational energy landscapes of allyl ethyl ether (AEE) and allyl ethyl sulfide (AES) were investigated using Fourier transform microwave spectroscopy in the frequency range …
Number of citations: 4 pubs.aip.org
S Espinoza, J Lezama, JR Mora, T Cordova… - Computational and …, 2016 - Elsevier
… allyl cyclohexyl ether, and allyl ethyl ether has been studied by … The energy of activation follow the order allyl ethyl ether (… the reaction rate compared to allyl ethyl ether. Conversely, the S …
Number of citations: 3 www.sciencedirect.com
DGL James, GE Troughton - Transactions of the Faraday Society, 1969 - pubs.rsc.org
… for the interaction of the ethyl radical with allyl ethyl ether vapour (between 49 and 147") and with … Good yields of ethoxyl and allyl radicals may be obtained from the allyl ethyl ether and …
Number of citations: 3 pubs.rsc.org
M Antiñolo, AJ Ocaña, JP Aranguren, SI Lane… - Chemosphere, 2017 - Elsevier
… In this work, we report for the first time the rate coefficients of the gas-phase reaction with OH radicals (k OH ) of 2-chloroethyl vinyl ether (2ClEVE), allyl ether (AE), and allyl ethyl ether (…
Number of citations: 7 www.sciencedirect.com
FP Wimmer, L Caporaso, L Cavallo, S Mecking… - …, 2018 - ACS Publications
… The copolymerization of ethylene (E) with allyl ethyl ether (AEE) by [di(2-dianisyl)phosphine-2-yl]benzenesulfonato Pd(II) as a catalyst is investigated by DFT calculations and compared …
Number of citations: 16 pubs.acs.org
Y Shigetomi, N Ono, H Kato, M Oki - Polymer journal, 1992 - nature.com
… The rate of copolymerization for allyl ethyl ether is 4.0 x 10 Tº … The weight-average molecular weight of allyl ethyl ether is slightly larger than that of allyl 1-butyl ether. The alkoxy group of …
Number of citations: 9 www.nature.com
M Ishikawa, KI Nakagawa, M Kumada - Journal of Organometallic …, 1981 - Elsevier
… Photolysis of I in the presence of allyl ethyl ether produced 1-phenyl1-trimethylsilyl-2-ethoxymethyl-l-silacyclopropane, although this product was not isolated. The reaction of this …
Number of citations: 20 www.sciencedirect.com
P TARRANT, EC STUMP Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
… This paper is the report of some additions made to allyl ethyl ether and to allyl a, a,/3-trifluoro… products about double the yields obtained with allyl ethyl ether. It is generally observed that …
Number of citations: 5 pubs.acs.org
JB Niederl, RA Smith, ME McGreal - Journal of the American …, 1931 - ACS Publications
… Allyl ethyl ether and diallyl ether were also condensed with phenols. Inasmuch as allyl ethyl ether … that a reaction mixture composed of allyl ethyl ether, phenol and sulfuric acid would …
Number of citations: 21 pubs.acs.org
MA Il'ina, DA De Vekki, NK Skvortsov - Russian Journal of General …, 2014 - Springer
… In this work, we studied the reactions of series of allyl ethers (in particular, allyl ethyl ether … In the case of reaction of allyl ethyl ether with (НMe2Si)2O, the 1H NMR spectrum of the …
Number of citations: 5 link.springer.com

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